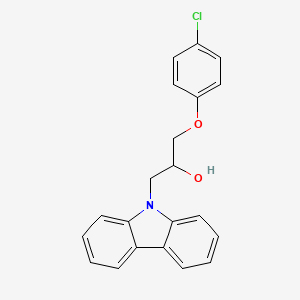

1-Carbazol-9-yl-3-(4-chlorophenoxy)propan-2-ol

Description

1-Carbazol-9-yl-3-(4-chlorophenoxy)propan-2-ol is a carbazole-based organic compound characterized by a propan-2-ol backbone substituted with a carbazole moiety at position 1 and a 4-chlorophenoxy group at position 2. Its molecular formula is C21H18ClNO2 (molecular weight: ~351.8 g/mol).

Properties

IUPAC Name |

1-carbazol-9-yl-3-(4-chlorophenoxy)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClNO2/c22-15-9-11-17(12-10-15)25-14-16(24)13-23-20-7-3-1-5-18(20)19-6-2-4-8-21(19)23/h1-12,16,24H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLWIKTWSIDZHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(COC4=CC=C(C=C4)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80387225 | |

| Record name | 1-carbazol-9-yl-3-(4-chlorophenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6070-08-2 | |

| Record name | 1-carbazol-9-yl-3-(4-chlorophenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-Carbazol-9-yl-3-(4-chlorophenoxy)propan-2-ol typically involves the reaction of carbazole with 4-chlorophenoxypropanol under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-Carbazol-9-yl-3-(4-chlorophenoxy)propan-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize the reaction outcomes.

Scientific Research Applications

1-Carbazol-9-yl-3-(4-chlorophenoxy)propan-2-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-Carbazol-9-yl-3-(4-chlorophenoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can modulate signaling pathways, such as the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a role in inflammation .

Comparison with Similar Compounds

Positional Isomer: 1-(9H-Carbazol-9-yl)-3-(2-chlorophenoxy)propan-2-ol

- Structure: Differs in the position of the chlorine atom on the phenoxy group (2-chloro vs. 4-chloro).

- Properties :

- Reduced steric hindrance at the 2-position may enhance solubility in polar solvents compared to the 4-chloro isomer.

- Biological Activity : The 2-chloro derivative exhibits moderate kinase inhibition (IC50 ~0.5 µM in preliminary assays) and antimicrobial activity against Staphylococcus aureus (MIC = 16 µg/mL) .

- Applications : Primarily explored in OLEDs due to fluorescence quantum yield (Φ = 0.45) and in antimicrobial coatings .

Halogen-Substituted Analog: 1-(9H-Carbazol-9-yl)-3-[(4-iodophenyl)amino]propan-2-ol

- Structure: Replaces the 4-chlorophenoxy group with a 4-iodophenylamino substituent.

- Properties: Higher molecular weight (C21H19IN2O, 454.3 g/mol) and enhanced π-stacking due to iodine’s polarizability. Reactivity: Undergoes oxidation to ketones (yield: 75% with KMnO4) and reduction to secondary amines (LiAlH4, yield: 82%) .

- Applications : Fluorescent probes (λ_em = 420 nm) and OLED charge-transport layers .

Piperazine-Based Analog: 1-Carbazol-9-yl-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol

Morpholine Derivative: 1-(3,6-Dichloro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol

- Structure : Features dichloro-substituted carbazole and morpholine groups.

- Properties :

- Enhanced electron-withdrawing effects (Cl substituents reduce HOMO-LUMO gap by 0.3 eV).

- Biological Activity : Potent anticancer activity (IC50 = 1.2 µM against MCF-7 breast cancer cells) via kinase inhibition .

- Applications : Anticancer drug development and photovoltaic materials .

Amino-Substituted Analog: 1-(9H-Carbazol-9-yl)-3-((3-chloro-4-methylphenyl)amino)propan-2-ol

- Structure: Replaces phenoxy with a 3-chloro-4-methylphenylamino group.

- Properties: Molecular weight: 364.87 g/mol; predicted logP = 4.1 (higher lipophilicity than 4-chlorophenoxy analog) . Biological Activity: Moderate COX-2 inhibition (IC50 = 0.8 µM) and anti-inflammatory activity in murine models .

Simplified Backbone: 1-(4-Chlorophenoxy)propan-2-ol

- Structure : Lacks the carbazole moiety (C9H11ClO2, 186.6 g/mol).

- Properties :

- Lower molecular weight and reduced fluorescence (Φ = 0.02).

- Applications : Intermediate in agrochemical synthesis (e.g., herbicides) and surfactant production .

Comparative Data Table

Biological Activity

1-Carbazol-9-yl-3-(4-chlorophenoxy)propan-2-ol is a synthetic compound that has garnered attention in biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

The compound features a carbazole moiety linked to a chlorophenoxy group through a propanol chain. Its structure can be represented as follows:

1-Carbazol-9-yl-3-(4-chlorophenoxy)propan-2-ol is believed to exert its biological effects through multiple mechanisms:

- Receptor Modulation : The compound may interact with various receptors, modulating their activity and influencing cellular signaling pathways.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic processes, potentially leading to altered cellular functions.

Anticancer Properties

Several studies have investigated the anticancer potential of 1-Carbazol-9-yl-3-(4-chlorophenoxy)propan-2-ol. Research indicates that this compound can induce apoptosis in cancer cells through the following mechanisms:

- Cell Cycle Arrest : It causes G1 phase arrest in cancer cell lines, preventing proliferation.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress, triggering cell death pathways.

| Study | Cell Line | Effect |

|---|---|---|

| HeLa | Induces apoptosis via ROS generation | |

| MCF7 | G1 phase cell cycle arrest observed | |

| A549 | Inhibition of cell migration and invasion |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Case Study 1: Anticancer Efficacy

In a controlled study involving human cancer cell lines, 1-Carbazol-9-yl-3-(4-chlorophenoxy)propan-2-ol was administered at varying concentrations. Results showed a dose-dependent increase in apoptosis markers, particularly in breast and lung cancer cells. The study concluded that the compound could serve as a potential lead for new anticancer therapies.

Case Study 2: Antimicrobial Testing

A series of experiments were conducted to assess the antimicrobial efficacy of the compound against common pathogens. The results demonstrated that it effectively inhibited growth at concentrations lower than those required for many conventional antibiotics, suggesting its potential as an alternative treatment option.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.